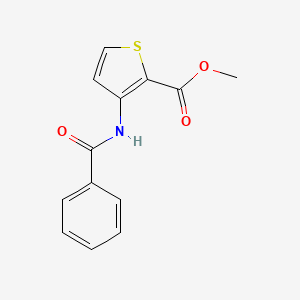

Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-benzamidothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)11-10(7-8-18-11)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRZDTPFHHAMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353332 | |

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-70-4 | |

| Record name | methyl 3-(benzoylamino)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Foreword: The Significance of Substituted Thiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The target of this guide, Methyl 3-(benzoylamino)-2-thiophenecarboxylate, represents a versatile intermediate, combining the thiophene core with an amide linkage and an ester functionality. These features provide multiple points for further chemical elaboration, making it a valuable building block for creating libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies.[1] This document provides a comprehensive, technically-grounded guide for the reliable synthesis of this compound, intended for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently approached via a two-step sequence. The initial and most critical phase is the construction of the substituted thiophene ring to form the key precursor, Methyl 3-amino-2-thiophenecarboxylate. Following the successful synthesis and purification of this intermediate, a standard N-acylation reaction is employed to introduce the benzoyl group.

This strategy is predicated on the well-established and robust Gewald aminothiophene synthesis, a multicomponent reaction that allows for the efficient formation of polysubstituted 2-aminothiophenes.[2][3] The subsequent benzoylation of the resulting 3-aminothiophene ester is a straightforward and high-yielding transformation.

Caption: High-level overview of the two-step synthetic strategy.

Part I: Synthesis of the Precursor - Methyl 3-amino-2-thiophenecarboxylate via the Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis that involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] For the synthesis of our specific precursor, a variation of the Gewald reaction is employed.

Underlying Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.[3] The choice of reagents is critical for the successful formation of the desired product.

-

Methyl thioglycolate and 2-chloroacrylonitrile: These serve as the foundational synthons for the thiophene ring.

-

Sodium methoxide (NaOMe) in Methanol: Sodium methoxide acts as the base required to deprotonate the thioglycolate, initiating the reaction cascade. Methanol is a suitable protic solvent for this reaction. The use of a strong base like NaOMe ensures efficient deprotonation and progression of the reaction.

Caption: Simplified mechanistic flow of the Gewald synthesis for the precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Methyl 3-amino-2-thiophenecarboxylate.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl thioglycolate | 106.14 | 100 | 10.6 g |

| Sodium methoxide | 54.02 | 200 | 10.8 g |

| 2-Chloroacrylonitrile | 87.51 | 100 | 8.75 g |

| Methanol (MeOH) | - | - | 100 mL |

| Ethyl acetate (EtOAc) | - | - | ~200 mL |

| Water (H₂O) | - | - | 50 mL |

| Magnesium sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (10.8 g, 200 mmol) and methyl thioglycolate (10.6 g, 100 mmol) in methanol (90 mL). Cool the flask to 0°C in an ice bath.

-

Addition of Acrylonitrile: Dissolve 2-chloroacrylonitrile (8.75 g, 100 mmol) in methanol (10 mL) and add this solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the residue, add water (50 mL) and extract with ethyl acetate (4 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield Methyl 3-amino-2-thiophenecarboxylate.

Expected Yield and Physical Properties:

-

Yield: 8.95 g (57%)[5]

-

Appearance: A pale yellow oil that solidifies upon standing.[6]

-

Melting Point: 65.5°C after recrystallization from methanol.[6]

Part II: Synthesis of this compound

The second stage of the synthesis involves the acylation of the amino group of the precursor with benzoyl chloride. This is a classic Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.[7][8]

Rationale for Experimental Choices

-

Benzoyl Chloride: This is the acylating agent of choice due to its high reactivity.

-

Pyridine or Aqueous Base (e.g., NaOH): A base is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine can act as both a base and a nucleophilic catalyst. An aqueous base like NaOH is also effective.[8][9] The choice of base can influence the reaction rate and workup procedure. For this guide, a non-aqueous system with pyridine is presented to avoid potential hydrolysis of the ester group under strong aqueous basic conditions.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

Caption: Step-by-step workflow for the benzoylation reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 3-amino-2-thiophenecarboxylate | 157.19 | 10 | 1.57 g |

| Benzoyl chloride | 140.57 | 11 | 1.3 mL |

| Pyridine | 79.10 | 12 | 1.0 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | As needed |

| Brine | - | - | As needed |

| Magnesium sulfate (MgSO₄) | - | - | As needed |

| Methanol | - | - | For recrystallization |

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10 mmol) and pyridine (1.0 mL, 12 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.3 mL, 11 mmol) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted benzoyl chloride and benzoic acid, and finally with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot methanol to yield pure this compound as colorless flakes.[6]

Expected Yield and Physical Properties:

Characterization and Data Interpretation

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.0-11.0 ppm (s, 1H): Amide N-H proton.

-

δ ~7.8-8.0 ppm (m, 2H): Ortho protons of the benzoyl group.

-

δ ~7.4-7.6 ppm (m, 3H): Meta and para protons of the benzoyl group.

-

δ ~7.0-7.5 ppm (d, 2H): Thiophene ring protons.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~165-170 ppm: Amide carbonyl carbon.

-

δ ~160-165 ppm: Ester carbonyl carbon.

-

δ ~125-140 ppm: Aromatic and thiophene carbons.

-

δ ~52 ppm: Methyl ester carbon.

-

-

FT-IR (ATR):

-

~3300 cm⁻¹: N-H stretch.

-

~1700 cm⁻¹: Ester C=O stretch.

-

~1650 cm⁻¹: Amide C=O stretch (Amide I band).

-

~1580 cm⁻¹: N-H bend (Amide II band).

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₃H₁₁NO₃S [M+H]⁺: 262.05.

-

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with moisture.[10][11][12] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. It is moisture-sensitive and should be handled under anhydrous conditions.[10]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water.

-

Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing the Gewald reaction for the construction of the key aminothiophene intermediate, followed by a standard benzoylation, researchers can access this valuable building block in good yield and high purity. Adherence to the described protocols and safety precautions will ensure a successful and safe synthetic outcome, facilitating further research and development in the field of medicinal chemistry.

References

- [No Title Found]

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.). Google Patents.

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Methyl 2-amino-3-thiophenecarboxylate – description and application. (n.d.). Georganics. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET Benzoyl chloride. (n.d.). LASEC. Retrieved from [Link]

- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- Why should heat not be given in the reaction that benzoyl chloride is present? (2023, February 1).

-

Benzoyl Chloride SOP: Safety & Handling. (n.d.). Studylib. Retrieved from [Link]

- Preparation of Methyl Salicyl

- Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online.

- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. (n.d.). Benchchem.

- Benzoyl chloride - Hazardous Substance Fact Sheet. (n.d.).

- An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable C

-

Benzoylation | PDF | Amine | Hydroxide. (n.d.). Scribd. Retrieved from [Link]

-

Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652. (n.d.). PubChem - NIH. Retrieved from [Link]

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- US4847386A - Process for preparing thiophene derivatives. (n.d.). Google Patents.

- Methyl 3-(3-phenylpropanoylamino)

- METHYL 3-(BENZOYLAMINO)

- Methyl 3- {[(benzoylamino)

Sources

- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.lasec.co.za [cdn.lasec.co.za]

- 11. studylib.net [studylib.net]

- 12. nj.gov [nj.gov]

Methyl 3-(benzoylamino)-2-thiophenecarboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted thiophene derivative that serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry. As a member of the 2-aminothiophene-3-carboxylate family, its structure is characterized by a thiophene ring functionalized with a methyl ester at the C2 position and a benzoylamide group at the C3 position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly fused ring structures like thienopyrimidines.[1][2] The thiophene core is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The inherent properties of this compound define its behavior in chemical reactions and biological systems. These characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃S | N/A (Calculated) |

| Molecular Weight | 261.30 g/mol | N/A (Calculated) |

| CAS Number | Not explicitly assigned; derived from Methyl 3-amino-2-thiophenecarboxylate (CAS: 22288-78-4) | [6][7] |

| Appearance | Colorless flakes or solid | [8] |

| Melting Point | 103 °C | [8] |

| Solubility | Soluble in common organic solvents like methanol, chloroform, and ethyl acetate. | [8] |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum would show signals for the methyl ester protons (~3.9 ppm), the two thiophene ring protons (a pair of doublets between 7.0-8.0 ppm), and the aromatic protons of the benzoyl group (multiplets between 7.4-8.0 ppm). A broad singlet for the amide N-H proton would also be expected.

-

¹³C NMR: Carbon signals would be present for the methyl ester, the thiophene ring carbons, the aromatic carbons of the benzoyl group, and the two carbonyl carbons (amide and ester).

-

IR Spectroscopy: Key vibrational bands would include an N-H stretch (~3300 cm⁻¹), a C=O stretch for the amide (~1660 cm⁻¹), a C=O stretch for the ester (~1720 cm⁻¹), and C=C stretching bands for the aromatic rings.

Synthesis Protocol: Acylation of Methyl 3-amino-2-thiophenecarboxylate

The most direct and common method for preparing the title compound is through the N-acylation of its parent amine, Methyl 3-amino-2-thiophenecarboxylate. This reaction is a standard nucleophilic acyl substitution.

Causality of Experimental Design: The amino group of Methyl 3-amino-2-thiophenecarboxylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine or pyridine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the reactive benzoyl chloride.

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq.) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield this compound as colorless flakes.[8]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups. The electron-rich thiophene ring is susceptible to electrophilic attack, while the amide and ester moieties can undergo nucleophilic substitution.

Electrophilic Aromatic Substitution: The thiophene ring is aromatic and undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The benzoylamino group at C3 is an ortho-, para-director, while the methyl carboxylate group at C2 is a meta-director and deactivating. The combined effect strongly directs incoming electrophiles to the C5 position, which is para to the activating amide group and meta to the deactivating ester group. The C4 position is less favored due to steric hindrance and being ortho to the deactivating ester.

Reaction Mechanism: Bromination

Caption: Mechanism of electrophilic bromination at the C5 position of the thiophene ring.

Hydrolysis: Under strong acidic or basic conditions, both the ester and amide linkages can be hydrolyzed.

-

Ester Hydrolysis: Saponification with a base (e.g., NaOH) will yield the corresponding carboxylate salt, which upon acidification gives the 3-(benzoylamino)-2-thiophenecarboxylic acid.

-

Amide Hydrolysis: More forceful conditions (e.g., concentrated HCl with heating) are required to cleave the amide bond, which would ultimately yield 3-amino-2-thiophenecarboxylic acid and benzoic acid.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate for constructing molecules with potential biological activity.[1] Thiophene-based compounds are integral to modern drug discovery.[5]

Scaffold for Bioactive Molecules: This compound is an ideal starting point for synthesizing libraries of derivatives for high-throughput screening. The reactive sites—the thiophene ring, the amide N-H, and the ester—allow for systematic structural modifications to explore structure-activity relationships (SAR). For example, derivatives of the parent amine are used to prepare thienopyrimidinone analogs and have been evaluated for antimicrobial activity.[3][7]

Pathway to Fused Heterocycles: The 1,2-disubstitution pattern of the amino and ester groups on the thiophene ring is perfectly suited for condensation reactions to form fused heterocyclic systems. A primary application is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a wide range of pharmacological effects, including activity as kinase inhibitors in anticancer research.[2][9]

Conceptual Drug Discovery Workflow:

Caption: Scaffold-based approach to drug discovery using the title compound.

Safety and Handling

While specific GHS data for this compound is not available, the precursor, Methyl 3-amino-2-thiophenecarboxylate, is classified as an irritant.[6] It is prudent to handle the benzoylated derivative with similar precautions.

-

GHS Hazard Statements (Inferred):

-

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - Medicinal Chemistry Communications. Retrieved from [Link]

-

Jadhav, S. D., et al. (2014). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 6(5), 90-93. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-3-carboxylic acid, 2-benzoylaminothiocarbonylamino-4-ethyl-5-methyl-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Retrieved from [Link]

-

Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 23(12), 6823. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2977. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20206-20212. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. PubChem. Retrieved from [Link]

-

Le, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Retrieved from [Link]

-

ChemBK. (n.d.). methyl 3-sulfamoylthiophene-2-carboxylate. Retrieved from [Link]

- Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

-

Semitic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Mamedov, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(9), 2146. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

National Center for Biotechnology Information. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

Manasagangotri, P. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-氨基-2-噻吩甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 8. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-(benzoylamino)-2-thiophenecarboxylate (CAS 79128-70-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-(benzoylamino)-2-thiophenecarboxylate, a thiophene derivative of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and explore its potential therapeutic applications based on the biological activities of structurally related compounds.

Introduction and Chemical Identity

This compound is a substituted thiophene carrying a benzoylamino group at the 3-position and a methyl carboxylate group at the 2-position. The thiophene ring is a privileged scaffold in drug discovery, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The presence of the amide and ester functionalities provides key hydrogen bond donors and acceptors, as well as sites for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 79128-70-4 | N/A |

| Molecular Formula | C₁₃H₁₁NO₃S | N/A |

| Molecular Weight | 261.30 g/mol | N/A |

| Melting Point | 99-101 °C | [1] |

| Boiling Point (Predicted) | 333.6 ± 27.0 °C | [1] |

| Appearance | Solid (predicted) | N/A |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the N-benzoylation of its precursor, Methyl 3-amino-2-thiophenecarboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The overall synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the aminothiophene precursor, followed by the final benzoylation step.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: N-Benzoylation

This protocol is based on established methods for the N-benzoylation of aromatic amines.

Materials:

-

Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-2-thiophenecarboxylate in anhydrous dichloromethane.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the product can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~10.0-11.0 ppm (s, 1H, NH), δ 7.9-8.1 ppm (m, 2H, ortho-protons of benzoyl), δ 7.4-7.6 ppm (m, 3H, meta- and para-protons of benzoyl), δ 7.0-7.5 ppm (m, 2H, thiophene protons), δ ~3.9 ppm (s, 3H, OCH₃) |

| ¹³C NMR | δ ~165-170 ppm (C=O, amide), δ ~162-165 ppm (C=O, ester), δ ~140-150 ppm (thiophene C-3), δ ~130-140 ppm (aromatic C-ipso), δ ~120-135 ppm (aromatic CH), δ ~110-120 ppm (thiophene C-2), δ ~52 ppm (OCH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700-1720 (C=O stretch, ester), ~1660-1680 (C=O stretch, amide I), ~1580 & ~1480 (C=C stretch, aromatic) |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 261.05 |

Potential Applications in Drug Discovery

Direct biological studies on this compound are limited. However, extensive research on structurally similar 2-(acylamino)thiophene derivatives provides strong indications of its potential therapeutic applications.

GABA-B Receptor Positive Allosteric Modulation

A significant body of research has identified 2-(acylamino)thiophene derivatives as positive allosteric modulators (PAMs) of the GABA-B receptor.[2][3][4] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA. PAMs of the GABA-B receptor do not activate the receptor directly but enhance the effect of GABA, offering a more subtle and potentially safer therapeutic approach compared to direct agonists.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of GABA-B receptor modulation by a thiophene-based PAM.

This modulation has therapeutic potential for treating conditions such as anxiety disorders, epilepsy, and substance abuse disorders. The benzoyl group in this compound could interact with the allosteric binding site on the GABA-B receptor, influencing its conformation and enhancing GABAergic neurotransmission.

Cytostatic and Anticancer Potential

Derivatives of 2-aminothiophene-3-carboxylic acid esters have been investigated for their cytostatic properties.[5][6] Some of these compounds have demonstrated selective cytotoxicity against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.[6] The structural features of this compound make it a candidate for further investigation in this area.

Safety and Handling

-

Hazard Statements (inferred): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a readily accessible thiophene derivative with significant potential as a scaffold in medicinal chemistry. While direct biological data is sparse, the established activities of structurally related compounds, particularly as GABA-B receptor positive allosteric modulators and cytostatic agents, highlight promising avenues for future research and drug development. The synthetic route is straightforward, and the compound's structure is amenable to further diversification, making it an attractive starting point for the generation of novel therapeutic agents.

References

-

Mugnaini, C., et al. (2013). Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry. [Link]

-

Castelli, M. P., et al. (2012). Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. National Center for Biotechnology Information. [Link]

-

De Clercq, E., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. ResearchGate. [Link]

-

Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

- Google Patents. (n.d.).

-

Fahmy, H. T. Y., et al. (2020). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Mugnaini, C., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Executive Summary

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of Methyl 3-(benzoylamino)-2-thiophenecarboxylate. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, making unambiguous characterization of novel analogues paramount.[1][2][3] This document moves beyond a simple listing of data to explain the causal logic behind the spectroscopic analysis, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. It is designed for researchers, chemists, and drug development professionals who require a robust framework for validating the molecular structure of synthesized compounds, ensuring both scientific integrity and reproducibility.

Introduction: The Rationale for Rigorous Elucidation

The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][4] Its bioisosteric relationship with the benzene ring, coupled with its versatile reactivity, makes it a frequent target for synthetic modification.[3] this compound is a derivative that combines this key heterocycle with an amide linkage and an ester, functional groups that are critical for modulating pharmacokinetic and pharmacodynamic properties.

The logical workflow for structure elucidation begins with an understanding of the synthetic origin, followed by a progressive analysis from molecular formula to functional group identification and, finally, to the precise mapping of atomic connectivity.

Caption: Numbering scheme for NMR assignments. (Note: A placeholder is used for the annotated product image)

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum maps the chemical environment of all protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak or TMS.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | s | 1H | H -N (Amide) | Significant downfield shift due to the anisotropic effect of the adjacent carbonyl and intramolecular H-bonding with the ester C=O. |

| ~8.1 | d, J ≈ 5.5 Hz | 1H | H-5 (Thiophene) | Doublet due to coupling with H-4. |

| ~7.95 | m | 2H | H-ortho (Benzoyl) | Aromatic protons adjacent to the carbonyl group are deshielded. |

| ~7.6 | m | 1H | H-para (Benzoyl) | Typical aromatic region. |

| ~7.5 | m | 2H | H-meta (Benzoyl) | Typical aromatic region. |

| ~7.4 | d, J ≈ 5.5 Hz | 1H | H-4 (Thiophene) | Doublet due to coupling with H-5. |

| ~3.8 | s | 3H | O-CH₃ (Ester) | Singlet in the typical range for a methyl ester. |

The singlet for the NH proton at a very low field (>10 ppm) is arguably the most diagnostic signal, confirming the presence of the secondary amide and suggesting a planar conformation stabilized by an intramolecular hydrogen bond.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.5 | C=O (Amide) | Typical chemical shift for an amide carbonyl. |

| ~163.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~145.0 | C-3 (Thiophene) | Carbon bearing the nitrogen substituent. |

| ~134.0 | C-ipso (Benzoyl) | Quaternary carbon of the benzoyl group. |

| ~132.0 | C-para (Benzoyl) | |

| ~129.0 | C-meta (Benzoyl) | |

| ~128.5 | C-ortho (Benzoyl) | |

| ~128.0 | C-5 (Thiophene) | |

| ~125.0 | C-4 (Thiophene) | |

| ~115.0 | C-2 (Thiophene) | Carbon bearing the ester substituent. |

| ~52.0 | O-CH₃ (Ester) | Typical shift for a methyl ester carbon. |

Conceptual 2D NMR for Unambiguous Assignment

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the ultimate proof of connectivity by showing correlations between protons and carbons separated by 2-3 bonds.

Caption: Key expected HMBC correlations and H-bond interaction.

Key Diagnostic Correlations:

-

A correlation from the downfield NH proton to the amide carbonyl carbon and to C-2 and C-4 of the thiophene ring would unequivocally prove the location of the benzoylamino group at C-3.

-

A correlation from the thiophene H-4 proton to the ester-bearing C-2 carbon would confirm their relative positions.

Conclusion: Integrated Analysis for Unambiguous Confirmation

The structure of this compound is confirmed by the convergence of all spectroscopic data.

-

Mass Spectrometry establishes the correct molecular formula, C₁₃H₁₁NO₃S.

-

Infrared Spectroscopy confirms the presence of all key functional groups: a secondary amide (N-H, Amide I, Amide II bands), an ester (C=O stretch), and aromatic rings.

-

NMR Spectroscopy provides the definitive connectivity map. ¹H NMR shows the correct number of protons in distinct chemical environments, with coupling constants confirming the 4,5-disubstitution on the thiophene ring. The highly deshielded NH proton is diagnostic. ¹³C NMR confirms the number of unique carbon environments, including two distinct carbonyls.

Together, these self-validating layers of evidence leave no ambiguity, providing the high degree of certainty required for publication, patenting, and advancement into further research and development stages.

References

- Vertex AI Search. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.

- The Royal Society of Chemistry. (2019). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2006). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 18, 2026, from [Link]

Sources

Methyl 3-(benzoylamino)-2-thiophenecarboxylate molecular weight

An In-depth Technical Guide to Methyl 3-(benzoylamino)-2-thiophenecarboxylate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key organic intermediate in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its precise molecular weight, and outlines robust methodologies for its synthesis and analytical characterization. Furthermore, it explores the compound's primary application as a precursor for the synthesis of thienopyrimidines, a class of heterocyclic compounds with significant therapeutic potential. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a privileged scaffold in the design of bioactive molecules.[1] Its structural similarity to the benzene ring allows it to function as a bioisostere, while its unique electronic properties often lead to improved pharmacological profiles.[2] this compound belongs to this important class of compounds. It serves as a critical and versatile starting material for the construction of more complex fused heterocyclic systems, most notably thienopyrimidines.

Thienopyrimidines, which are formed by fusing a thiophene ring to a pyrimidine ring, are of immense interest in pharmaceutical development due to their structural resemblance to purine bases like adenine and guanine.[3][4] This similarity allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to diverse therapeutic effects.[3][5] Derivatives of this scaffold have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, with several compounds entering clinical trials and receiving FDA approval.[3][6] The utility and proven success of the thienopyrimidine core underscore the importance of well-characterized precursors like this compound for advancing modern drug discovery programs.[2]

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational for its application in synthesis and material science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 261.3 g/mol | [7] |

| Molecular Formula | C₁₃H₁₁NO₃S | [7] |

| CAS Number | 79128-70-4 | [7] |

| Appearance | White to light yellow crystalline powder | [8][9] |

| Melting Point | 99-101 °C | [7] |

| Boiling Point | 333.6 ± 27.0 °C (Predicted) | [7] |

| IUPAC Name | methyl 3-(benzoylamino)thiophene-2-carboxylate | - |

Synthesis and Chemical Reactivity

The most direct and common route for preparing this compound is through the N-acylation of its primary amine precursor, Methyl 3-amino-2-thiophenecarboxylate.[8][10] This reaction involves the formation of an amide bond, a cornerstone of organic synthesis.

The causality for this experimental choice lies in the high nucleophilicity of the amino group on the thiophene ring, which readily attacks the electrophilic carbonyl carbon of an acylating agent, such as benzoyl chloride. A non-nucleophilic base, typically pyridine or triethylamine, is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any experimental protocol. A multi-technique approach is employed for the robust characterization of this compound.

Caption: Integrated workflow for the analytical characterization of the target compound.

4.1 Mass Spectrometry (MS) Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.

-

Expected Result: For C₁₃H₁₁NO₃S (MW = 261.3), the high-resolution mass spectrum should exhibit a prominent ion peak at an m/z (mass-to-charge ratio) of approximately 262.0481, corresponding to the [M+H]⁺ adduct. Analysis of the fragmentation patterns can provide further structural confirmation, often showing cleavage of the amide or ester bonds.[11][12]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

-

Aromatic protons from the thiophene ring (2H).

-

Aromatic protons from the benzoyl group (5H).

-

A singlet for the methyl ester protons (-OCH₃) (3H).

-

A broad singlet for the amide proton (-NH-), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom, including the two carbonyl carbons (amide and ester), the aromatic carbons of both rings, and the methyl carbon.

4.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the amide N-H bond.

-

C=O Stretches: Two strong absorption bands in the region of 1650-1750 cm⁻¹. One corresponds to the amide carbonyl (typically lower frequency, ~1660 cm⁻¹) and the other to the ester carbonyl (typically higher frequency, ~1720 cm⁻¹).

-

Aromatic C-H Stretches: Bands appearing just above 3000 cm⁻¹.

-

Applications in Research and Drug Discovery

The principal value of this compound lies in its role as a key intermediate for synthesizing thieno[2,3-d]pyrimidines. This transformation is typically achieved through cyclization reactions, providing a versatile entry into a scaffold of high medicinal importance.[4]

Thienopyrimidine derivatives have been extensively investigated and developed as:

-

Kinase Inhibitors: Many thienopyrimidines are designed to target specific protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[2]

-

Anticancer Agents: By inhibiting pathways essential for tumor growth and proliferation, these compounds have shown significant potential in oncology.[5]

-

CNS Protective Agents: Certain derivatives have been explored for their neuroprotective properties, with potential applications in treating neurodegenerative disorders.[5]

-

Antimicrobial and Antiviral Agents: The scaffold has been utilized to develop novel agents to combat bacterial, fungal, and viral infections.[3]

The presence of thienopyrimidine cores in numerous FDA-approved drugs and late-stage clinical candidates highlights the scaffold's therapeutic relevance and favorable safety profile, thereby validating the continued exploration and use of its synthetic precursors.[3][6]

Experimental Protocols

The following protocols are provided as representative methodologies. Researchers should adapt these procedures based on available laboratory equipment and safety guidelines.

Protocol 6.1: Synthesis of this compound

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).[10]

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Protocol 6.2: Characterization by ESI-MS

-

Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z value to the theoretical exact mass to confirm the elemental composition.

Conclusion

This compound is more than a compound defined by its molecular weight of 261.3 g/mol . It is a strategically important building block in synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and robust analytical characterization make it a reliable precursor for constructing complex heterocyclic molecules. Its primary role in the synthesis of therapeutically relevant thienopyrimidines positions it as a valuable tool for researchers and scientists dedicated to the development of next-generation pharmaceuticals.

References

- Al-Ostath, A., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.

- Ogunbajo, A. O., & Ogunsulire, E. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- Gaber, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.

- Khan, I., et al. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).

- Ogunbajo, A. O., & Ogunsulire, E. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.

- Harris, F. M., & Beynon, J. H. (1977). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- Al-Ostath, A., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar.

- National Center for Biotechnology Information. (n.d.).

- Han, Y., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- Kumar, R., & Singh, A. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- ChemicalBook. (n.d.). METHYL 3-(BENZOYLAMINO)

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Tokyo Chemical Industry. (n.d.).

- Guidechem. (n.d.).

Sources

- 1. rroij.com [rroij.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 79128-70-4 [m.chemicalbook.com]

- 8. Methyl 3-amino-2-thiophenecarboxylate CAS#: 22288-78-4 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. メチル 3-アミノ-2-チオフェンカルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Methyl 3-(benzoylamino)-2-thiophenecarboxylate: Starting Materials, Core Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(benzoylamino)-2-thiophenecarboxylate is a valuable scaffold in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. This guide provides an in-depth examination of its synthesis, focusing on the selection of starting materials and the execution of a reliable, two-step synthetic sequence. We will explore the foundational Gewald aminothiophene synthesis for the preparation of the key intermediate, Methyl 3-amino-2-thiophenecarboxylate, followed by its subsequent N-benzoylation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed, step-by-step protocols, data summaries, and workflow visualizations are provided to support researchers in the practical application of these methods.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary components: a benzoyl group and a Methyl 3-amino-2-thiophenecarboxylate backbone. This suggests a straightforward and efficient synthetic strategy: the acylation of the amino group on the thiophene ring.

This approach identifies Methyl 3-amino-2-thiophenecarboxylate as the pivotal intermediate.[1][2][3] The core challenge, therefore, lies in the efficient and scalable synthesis of this precursor. The most robust and widely adopted method for constructing this polysubstituted aminothiophene is the Gewald reaction .[4][5][6]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Methyl 3-Amino-2-thiophenecarboxylate via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][7] This method is highly valued for its operational simplicity and the ready availability of its starting materials.[5]

Mechanism and Rationale

The reaction proceeds through a sequence of established organic transformations:[6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of methyl cyanoacetate. This forms a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, is added to the enolate of the nitrile. The exact mechanism of this step is complex, but it results in the formation of a sulfur-adduct.

-

Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.

The choice of a basic catalyst (often a secondary or tertiary amine like triethylamine or morpholine) is critical. It not only facilitates the initial Knoevenagel condensation but also promotes the ring-closure step.[5][8]

Detailed Experimental Protocol (Gewald Reaction)

This protocol is a representative example for the synthesis of Methyl 3-amino-2-thiophenecarboxylate.

Materials:

-

Methyl cyanoacetate

-

An aldehyde with an α-hydrogen (e.g., 1,4-dithiane-2,5-diol as a formaldehyde equivalent)[8]

-

Elemental Sulfur (S₈)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add methanol, methyl cyanoacetate, and the chosen aldehyde/ketone.

-

Add elemental sulfur to the mixture.

-

Carefully add triethylamine dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically around 60-65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

To the resulting residue, add water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain Methyl 3-amino-2-thiophenecarboxylate as a white to light yellow crystalline solid.[3][9]

Final Step: N-Benzoylation

The final step is a standard N-acylation reaction. The amino group of the thiophene intermediate is reacted with benzoyl chloride in the presence of a base to form the target amide.

Mechanism and Reagent Selection

This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminothiophene attacks the electrophilic carbonyl carbon of benzoyl chloride. The key to driving this reaction to completion is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine.

Causality of Base Selection: Benzoyl chloride reacts with the amine to produce the desired amide and a molecule of hydrochloric acid (HCl). This HCl byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base (e.g., triethylamine) acts as an "acid scavenger," neutralizing the HCl as it is formed and ensuring the aminothiophene remains reactive.

Detailed Experimental Protocol (N-Benzoylation)

Materials:

-

Methyl 3-amino-2-thiophenecarboxylate

-

Benzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve Methyl 3-amino-2-thiophenecarboxylate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (approx. 1.2 equivalents) to the solution.

-

Add benzoyl chloride (approx. 1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Summary of Starting Materials and Reagents

The following table summarizes the key reactants and their roles in the two-stage synthesis.

| Stage | Compound | Role | Typical Molar Eq. |

| 1: Gewald Reaction | Carbonyl Compound (Aldehyde/Ketone) | Thiophene ring precursor | 1.0 |

| Methyl Cyanoacetate | Thiophene ring precursor | 1.0 | |

| Elemental Sulfur | Thiophene ring precursor | 1.1 | |

| Triethylamine | Basic Catalyst | 1.0 - 1.5 | |

| 2: N-Benzoylation | Methyl 3-amino-2-thiophenecarboxylate | Nucleophile / Key Intermediate | 1.0 |

| Benzoyl Chloride | Acylating Agent | 1.1 - 1.2 | |

| Triethylamine / Pyridine | Acid Scavenger / Base | 1.2 - 1.5 |

Overall Synthetic Workflow

The complete synthetic pathway is a robust and efficient sequence for laboratory-scale production.

Caption: Overall synthetic workflow from starting materials to final product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Gewald reaction. This multi-component reaction provides a reliable and high-yielding route to the crucial Methyl 3-amino-2-thiophenecarboxylate intermediate from simple, commercially available starting materials. The subsequent N-benzoylation is a standard transformation, readily accomplished under mild conditions. This strategic approach, grounded in well-understood reaction mechanisms, offers a dependable pathway for researchers and drug development professionals requiring access to this important synthetic building block.

References

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, vol. 132, no. 2, 2001, pp. 279-293. [Link]

-

Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, vol. 2010, no. i, 2010, pp. 209-245. [Link]

-

Georganics. Methyl 2-amino-3-thiophenecarboxylate – description and application. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 3. Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 9. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and History of Thiophene Carboxylate Derivatives

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has journeyed from an obscure chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to benzene allows it to act as a bioisostere, capable of mimicking and modulating phenyl-containing molecules, often with enhanced potency, selectivity, or improved pharmacokinetic profiles.[1] This guide delves into the serendipitous discovery of the thiophene core, the development of foundational synthetic methodologies, and the subsequent evolution of its carboxylate derivatives into crucial therapeutic agents. For researchers and drug development professionals, understanding this history provides critical context for contemporary innovation.

PART 1: The Serendipitous Discovery of the Thiophene Nucleus

The story of thiophene begins not with a targeted search, but with a classic case of scientific serendipity. For years, the "indophenin test"—mixing a sample with isatin and concentrated sulfuric acid to produce a deep blue dye—was considered a characteristic reaction of benzene.

In 1882, the German chemist Viktor Meyer, while preparing for a lecture, decided to use benzene derived from the decarboxylation of benzoic acid for this demonstration.[2] To his surprise, this highly purified benzene failed to produce the blue color.[1] This critical observation led Meyer to a brilliant deduction: the reaction was not due to benzene itself, but to an unknown contaminant present in crude benzene sourced from coal tar.[1][3][4]

Through meticulous isolation efforts, Meyer identified the sulfur-containing compound responsible for the color reaction and named it "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to show or appear).[1][5] This discovery not only unveiled a new class of heterocyclic compounds but also underscored the paramount importance of chemical purity in research.[1]

The Indophenin Test: An Early Analytical Tool

The indophenin test, though initially misleading, became the first qualitative test for thiophene. The mechanism involves the electrophilic substitution of the electron-rich thiophene ring with a protonated isatin molecule, forming the characteristic blue indophenin dye.[1]

Experimental Protocol: The Indophenin Test [1]

-

Sample Preparation: Place a small quantity of the test sample (e.g., commercial-grade benzene) into a clean test tube.

-

Reagent Addition: Add a single crystal of isatin to the sample.

-

Acidification: Carefully add a few drops of concentrated sulfuric acid down the side of the test tube.

-

Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.

PART 2: Foundational Syntheses of the Thiophene Ring

The discovery of thiophene catalyzed immediate and intense interest in methods for its synthesis. The decades that followed produced several robust and versatile reactions that remain fundamental to heterocyclic chemistry today. These methods were crucial for creating the substituted thiophene scaffolds needed to explore their chemical and biological potential.

Caption: Key milestones in the discovery and synthesis of thiophene.

Paal-Knorr Thiophene Synthesis (1884)

Reported independently by Carl Paal and Ludwig Knorr, this reaction is a cornerstone for synthesizing substituted thiophenes, as well as their furan and pyrrole analogs.[6][7] The method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[6][7][8][9][10][11][12]

Causality: The choice of sulfurizing agent is critical. Reagents like phosphorus pentasulfide (P₄S₁₀) and, later, Lawesson's reagent, serve a dual purpose: they act as both the sulfur source and as powerful dehydrating agents, driving the cyclization to completion.[6][8][10] The reaction proceeds via the conversion of the diketone to a thioketone intermediate, followed by enolization (or enethiolization) and intramolecular cyclization.[7][9]

Caption: General workflow of the Paal-Knorr Thiophene Synthesis.

Experimental Protocol: Paal-Knorr Synthesis

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in an inert, high-boiling solvent (e.g., toluene or xylene).

-

Reagent Addition: Add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) portion-wise to the stirred solution. Caution: This reaction is often exothermic and may release toxic hydrogen sulfide (H₂S) gas; it must be performed in a well-ventilated fume hood.[8]

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it cautiously over ice water or a saturated sodium bicarbonate solution to quench excess reagents.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Gewald Aminothiophene Synthesis (1966)

Reported by Karl Gewald, this multicomponent reaction provides a highly efficient route to polysubstituted 2-aminothiophenes.[1][13][14] It involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base (typically a secondary amine like morpholine or piperidine).[13][14][15]

Causality: The reaction's brilliance lies in its convergence. It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester.[13] The elemental sulfur then adds to the resulting adduct, followed by cyclization and tautomerization to yield the stable, aromatic 2-aminothiophene product.[13] This method is invaluable as 2-aminothiophenes are versatile building blocks for constructing more complex molecules, particularly in drug discovery.[1][16][17]

Caption: Workflow of the Gewald Aminothiophene Synthesis.

PART 3: The Emergence of Thiophene Carboxylate Derivatives

With robust methods to construct the thiophene ring established, the next logical step was its functionalization. The introduction of a carboxylate group (-COOH) was a pivotal development, transforming the thiophene scaffold into a versatile platform for creating drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).

The most direct route to thiophene-2-carboxylic acid involves the acetylation of thiophene, which readily occurs at the electron-rich 2-position, followed by oxidation of the resulting 2-acetylthiophene.[18][19]

Caption: Key synthetic pathway to thiophene-2-carboxylic acid.

Landmark Thiophene Carboxylate Derivatives in Medicine

The concept of bioisosterism is central to the success of thiophene in pharmaceuticals.[1] By replacing a benzene ring with a thiophene ring, chemists can modulate a molecule's size, electronics, and metabolism, often leading to superior drug candidates. Several blockbuster drugs are a testament to this strategy.

| Drug | Class | Discovery/Patent Year | Significance |

| Ticarcillin | Carboxypenicillin Antibiotic | 1963 | A thiophene-based analog of carbenicillin with enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa.[1] |

| Suprofen | NSAID (Propionic Acid) | 1970s | A potent analgesic and anti-inflammatory agent developed by Janssen Pharmaceutica, used orally and ophthalmically.[5][20][21] |

| Tiaprofenic Acid | NSAID (Propionic Acid) | ~1984 | An anti-inflammatory and analgesic drug widely used for arthritis and other inflammatory conditions.[5][22] |

Case Study: Suprofen and Tiaprofenic Acid

Suprofen (α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid) and Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid) are classic examples of propionic acid NSAIDs where the thiophene core is integral to their structure and function.[5][20][23] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[21][24]